3,5-Dibromo-4-(trimethylsilyl)pyridine
Description
The Strategic Importance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis
Halogenated pyridines are exceptionally valuable intermediates in organic synthesis, primarily because halogen atoms serve as versatile handles for constructing more complex molecules. The carbon-halogen bond provides a reactive site for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. Processes such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. This capability is crucial for the modular assembly of complex molecular architectures required for drug discovery and the development of novel materials. nih.gov
Furthermore, the presence and position of halogen atoms on the pyridine ring can influence the molecule's electronic properties and reactivity, including the acidity of C-H bonds, which can be exploited for selective metallation and further functionalization. The strategic placement of multiple halogens, as seen in di- or tri-halogenated pyridines, offers the potential for sequential and site-selective reactions, enabling the synthesis of intricately substituted pyridine derivatives that would be difficult to access through other means. google.comchemstep.com This makes halogenated pyridines indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals. lookchem.com
The Transformative Role of Trimethylsilyl (B98337) (TMS) Moieties in Modern Synthetic Chemistry
The trimethylsilyl (TMS) group, with the chemical structure –Si(CH₃)₃, is a functional group of significant utility in modern organic chemistry. Characterized by its chemical inertness and substantial molecular volume, the TMS group serves several critical functions in synthesis. google.comchemicalbook.com Perhaps its most common application is as a temporary protecting group for reactive functionalities such as alcohols, amines, and carboxylic acids. chemicalbook.com By converting a reactive X-H bond to a more stable X-TMS bond, chemists can perform reactions on other parts of a molecule without unintended side reactions, later removing the TMS group under mild conditions, often with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride. google.com
Beyond its role as a protecting group, the TMS moiety is instrumental in analytical chemistry. The derivatization of non-volatile compounds with TMS groups increases their volatility, making them more amenable to analysis by gas chromatography and mass spectrometry. chemicalbook.com In synthetic strategy, silyl (B83357) groups can act as directing groups for electrophilic substitution or be replaced themselves in a process known as ipso-substitution. The C–Si bond can be cleaved and replaced with other functional groups, providing a powerful tool for regiocontrolled synthesis. Silylated N-heteroarenes, for instance, are versatile precursors for various cross-coupling reactions. chemicalbook.com
Overview of 3,5-Dibromo-4-(trimethylsilyl)pyridine as a Key Research Target in Heterocyclic Chemistry
The compound this compound emerges as a highly strategic and versatile building block in heterocyclic chemistry by combining the key synthetic advantages of both halogen and trimethylsilyl functionalities on a single pyridine scaffold. This trifunctionalized molecule offers a platform for programmed, regioselective derivatization.
The two bromine atoms at the C3 and C5 positions are prime sites for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or alkynyl substituents. The trimethylsilyl group at the C4 position provides an additional, orthogonal site for chemical modification. While specific research on this exact compound is not extensively detailed in the literature, its synthesis can be logically inferred from established methods. For instance, the synthesis of the analogous 3,5-dibromo-4-methylpyridine (B1300354) is achieved via the lithiation of 3,5-dibromopyridine (B18299) at the C4 position, followed by quenching with methyl iodide. A similar strategy, using a silicon electrophile such as trimethylsilyl chloride, represents a plausible route to this compound.
The synthetic potential of this molecule lies in the differential reactivity of its functional groups, enabling a chemist to perform sequential modifications. For example, the C-Br bonds could be functionalized first via palladium-catalyzed couplings, followed by modification or removal of the C-TMS group. This level of control makes this compound a valuable intermediate for accessing polysubstituted pyridines, which are key components in numerous areas of chemical and pharmaceutical research.
Chemical Compound Data
Below are interactive tables detailing the properties of the subject compound and related precursors, based on available data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 550358-62-8 |
| Molecular Formula | C₈H₁₁Br₂NSi |
| Molecular Weight | 309.07 g/mol |
Data sourced from chemical supplier databases. chemicalbook.com
Table 2: Key Reagents in the Synthesis of Functionalized Pyridines
| Compound Name | Molecular Formula | CAS Number | Role in Synthesis |
|---|---|---|---|
| 3,5-Dibromopyridine | C₅H₃Br₂N | 625-92-3 | Starting material for C4-functionalization |
| n-Butyllithium | C₄H₉Li | 109-72-8 | Strong base for lithiation/metallation |
| Diisopropylamine | C₆H₁₅N | 108-18-9 | Precursor to LDA for deprotonation |
| Trimethylsilyl chloride | C₃H₉ClSi | 75-77-4 | Silicon electrophile for silylation |
| 4-Aminopyridine | C₅H₆N₂ | 504-24-5 | Precursor for halogenated pyridines chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11Br2NSi |
|---|---|
Molecular Weight |
309.07 g/mol |
IUPAC Name |
(3,5-dibromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Br2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChI Key |
VDYJDENQWQONPK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
Reactivity and Transformational Derivatization of 3,5 Dibromo 4 Trimethylsilyl Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. For 3,5-Dibromo-4-(trimethylsilyl)pyridine, the two bromine substituents are prime handles for such transformations. The electronic properties of the pyridine (B92270) ring, coupled with the steric and electronic influence of the trimethylsilyl (B98337) group, play a crucial role in determining the regioselectivity and efficiency of these reactions.
Palladium-Catalyzed Reactions
Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. libretexts.org The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order I > Br > Cl, making the dibromo-substituted pyridine an excellent substrate for these transformations. tcichemicals.com
Suzuki-Miyaura Cross-Coupling with Boronic Acids
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling methods. tcichemicals.comnih.gov In the context of polyhalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling can often be controlled by the reaction conditions. For di- and tri-brominated pyridines, selective mono- or di-arylation can be achieved. beilstein-journals.org
While specific studies detailing the Suzuki-Miyaura coupling of this compound with a range of boronic acids are not extensively documented in the surveyed literature, the general reactivity of similar substrates suggests that selective mono-arylation would be achievable under carefully controlled conditions, such as using a substoichiometric amount of the boronic acid.
Hiyama Cross-Coupling Involving Organosilanes
The Hiyama coupling utilizes organosilanes as the organometallic nucleophile in a palladium-catalyzed reaction with organic halides. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the requirement for an activator, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgorganic-chemistry.org This method is valued for the low toxicity and stability of the organosilicon reagents. nih.gov
Sonogashira Cross-Coupling with Terminal Alkynes
The Sonogashira reaction provides a powerful method for the synthesis of arylalkynes through the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
Research on the Sonogashira coupling of polyhalogenated pyridines has demonstrated the ability to achieve selective alkynylation. For instance, a study on 3,5-dibromo-2,6-dichloropyridine showed that chemoselective mono-, di-, tri-, and even tetra-alkynylation could be achieved by carefully tuning the reaction conditions. rsc.org This suggests that this compound would likely exhibit similar reactivity, allowing for the stepwise introduction of alkynyl groups at the 3 and 5 positions.
Table 1: Illustrative Sonogashira Coupling of a Related Polyhalogenated Pyridine (Data based on the reactivity of 3,5-dibromo-2,6-dichloropyridine as a model system)
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Mono-alkynylated pyridine | Good |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | Dioxane | Di-alkynylated pyridine | Good |
Stille Cross-Coupling with Organostannanes
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane. jk-sci.comwikipedia.orgthermofisher.com This reaction is highly versatile due to the stability of organostannanes to air and moisture and their compatibility with a vast range of functional groups. jk-sci.comthermofisher.com A significant drawback, however, is the toxicity of tin compounds. wikipedia.org In the case of polyhalogenated heterocycles, the Stille reaction can be employed for selective functionalization. nih.gov
Specific examples of the Stille coupling with this compound are not prevalent in the reviewed literature. Nevertheless, the general applicability of the Stille reaction to aryl bromides indicates that this substrate should be a suitable electrophile for coupling with various organostannanes. organic-chemistry.org
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions. chemistryviews.org Nickel's unique electronic properties can facilitate the activation of less reactive C-Br bonds and enable different mechanistic pathways, sometimes leading to unique reactivity compared to palladium. researchgate.netsquarespace.com Nickel-catalyzed Suzuki-Miyaura couplings, for example, have been shown to be effective for a range of aryl halides. chemistryviews.org
Despite the growing interest in nickel catalysis, specific studies focused on the nickel-catalyzed cross-coupling of this compound are not extensively reported. The reactivity of other brominated pyridines in nickel-catalyzed systems suggests that this compound would be a promising substrate for such investigations, potentially offering complementary reactivity to palladium-based methods. researchgate.netudel.edu
Directed Metalation and Halogen-Lithium Exchange Processes
Directed metalation and halogen-lithium exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings.
Ortho-Lithiation and Subsequent Electrophilic Trapping
Directed ortho-lithiation (DoM) involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles. For pyridine derivatives, the nitrogen atom can act as a directing group, but this is often complicated by the nucleophilic addition of the organolithium reagent to the pyridine ring. The use of hindered bases like lithium diisopropylamide (LDA) can mitigate this side reaction. In the case of this compound, the trimethylsilyl group is not a classical DMG for ortho-lithiation. However, the interplay between the electronic effects of the bromine atoms and the silyl (B83357) group would be expected to influence the acidity of the C-2 and C-6 protons. Without experimental data, it is difficult to predict whether ortho-lithiation would occur and at which position.
Regioselective Halogen-Lithium Exchange on Polybrominated Pyridines
Halogen-lithium exchange is a rapid reaction that typically occurs at low temperatures, where an organolithium reagent exchanges its lithium atom for a halogen on an aromatic ring. In polyhalogenated systems, the regioselectivity of this exchange is a critical factor. Generally, the exchange is faster for iodine than for bromine, and for bromine than for chlorine. For polybrominated pyridines, the position of the exchange can be influenced by factors such as steric hindrance and the electronic nature of other substituents. For this compound, a halogen-lithium exchange reaction would likely occur at one of the bromine atoms. The directing effect of the trimethylsilyl group and the pyridine nitrogen would determine the selectivity between the C-3 and C-5 positions. However, no studies detailing this specific transformation have been found.
Nucleophilic Aromatic Substitution Pathways on this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyridine. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. For pyridine systems, nucleophilic attack is strongly favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate. In this compound, the 4-position is blocked by the trimethylsilyl group. Therefore, SNAr reactions would be expected to occur at the 2- or 6-positions if a suitable leaving group were present, or potentially at the 3- or 5-positions, displacing a bromide ion. The presence of two electron-withdrawing bromine atoms should activate the ring towards nucleophilic attack. However, specific examples of SNAr reactions on this substrate are not documented in the literature.
Other Significant Functionalization Reactions
Radical-Mediated Functionalizations and Coupling Reactions
Radical-mediated reactions offer an alternative to traditional ionic pathways for the functionalization of heteroaromatics. This can involve the generation of a pyridyl radical from a halopyridine, which can then participate in various addition or coupling reactions. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are also standard methods for forming carbon-carbon bonds on pyridine rings. For this compound, these reactions could potentially be used to selectively functionalize the C-3 or C-5 positions. The relative reactivity of the two bromine atoms would be a key factor in achieving regioselectivity. No published reports of radical or cross-coupling reactions on this specific molecule were identified.
Cycloaddition Reactions Involving Pyridine Derivatives
Pyridine and its derivatives can participate in cycloaddition reactions, although the aromaticity of the pyridine ring often makes it a reluctant participant, particularly in Diels-Alder reactions where it would act as the diene. To facilitate such reactions, the pyridine ring typically needs to be activated with electron-withdrawing groups or the reaction needs to be performed under high pressure or with Lewis acid catalysis. Alternatively, pyridines can sometimes act as dienophiles. The influence of the dibromo and trimethylsilyl substitution pattern on the cycloaddition reactivity of this compound has not been investigated.
Applications of 3,5 Dibromo 4 Trimethylsilyl Pyridine in Advanced Materials and Chemical Synthesis
Versatile Building Block in Complex Chemical Synthesis
3,5-Dibromo-4-(trimethylsilyl)pyridine serves as a key building block in the synthesis of complex organic molecules. The presence of two bromine atoms at the 3 and 5 positions of the pyridine (B92270) ring offers multiple reaction sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.orgnih.gov This allows for the introduction of various aryl or other organic fragments, leading to the construction of highly substituted pyridine cores. beilstein-journals.orgnih.gov The trimethylsilyl (B98337) group at the 4-position can be retained during these transformations or can be used to modulate the reactivity of the molecule. This versatility makes it an important precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netgoogle.com
The differential reactivity of the bromo and trimethylsilyl groups allows for a stepwise functionalization strategy. For instance, the bromo groups can be selectively reacted through palladium-catalyzed cross-coupling reactions, leaving the trimethylsilyl group intact for subsequent transformations. nih.gov This orthogonal reactivity is a significant advantage in multi-step syntheses, enabling the efficient construction of complex target molecules with a high degree of control over the final structure.
Precursor for Polyfunctionalized Heterocyclic Systems
The development of new synthetic methodologies for the creation of polyfunctionalized heterocyclic systems is of great interest due to their prevalence in biologically active compounds and functional materials. rsc.orgnih.gov this compound is an excellent precursor for the synthesis of such systems. The bromine atoms can be substituted with a variety of nucleophiles or can participate in metal-catalyzed reactions to introduce diverse functional groups onto the pyridine scaffold. researchgate.netnih.gov
Furthermore, the trimethylsilyl group can be converted into other functional groups, such as a hydroxyl or an amino group, or it can be removed to generate a pyridyne intermediate. These reactive intermediates can then undergo various cycloaddition or nucleophilic addition reactions to afford highly substituted and fused pyridine derivatives. nih.gov This ability to generate multiple reactive sites from a single precursor makes this compound a powerful tool for the synthesis of diverse and complex heterocyclic libraries.
Integration into the Design and Synthesis of Novel Organic Materials (e.g., Pyridine-Fused Siloles)
A significant application of silylated pyridine derivatives, including structures related to this compound, is in the synthesis of novel organic materials with interesting electronic and photophysical properties. nih.govresearchgate.net One such class of materials is pyridine-fused siloles. nih.govresearchgate.net Siloles, which are silicon-containing analogues of cyclopentadiene, have attracted attention for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.netacs.orgresearchgate.netrsc.org
The synthesis of pyridine-fused siloles can be achieved through intramolecular hydrosilylation or bis-silylation reactions of appropriately substituted pyridine precursors. nih.govresearchgate.net The incorporation of the pyridine ring into the silole structure can modulate the electronic properties of the material, influencing its emission and charge-transport characteristics. researchgate.net The trimethylsilyl group in precursors like this compound is crucial for facilitating the cyclization reactions that form the silole ring. nih.govresearchgate.net
Below is a table of representative pyridine-fused siloles and their properties:
| Compound Name | Precursor | Synthesis Method | Application |
| 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 2-bromo-3-(pentamethyldisilanyl)pyridine | Palladium-catalyzed intramolecular bis-silylation | Potential for OLEDs |
| 1,1-dimethyl-2-(p-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 2-bromo-3-(pentamethyldisilanyl)pyridine | Palladium-catalyzed intramolecular bis-silylation | Potential for OLEDs |
| 1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 2-bromo-3-(pentamethyldisilanyl)pyridine | Palladium-catalyzed intramolecular bis-silylation | Potential for OLEDs |
Development of Specialized Ligands and Catalysts from Pyridine Derivatives
Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and catalysis. acs.orgresearchgate.net The electronic properties and steric hindrance of the pyridine ring can be fine-tuned by introducing various substituents, which in turn influences the properties and reactivity of the resulting metal complexes. acs.org this compound provides a platform for the synthesis of specialized ligands with tailored properties.
The bromine atoms can be replaced with phosphine, amine, or other coordinating groups to create bidentate or tridentate ligands. researchgate.net The trimethylsilyl group can also be modified to introduce additional donor atoms or to control the steric environment around the metal center. mdpi.com The ability to systematically modify the ligand structure allows for the rational design of catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations. rsc.orgnih.gov
The development of magnetically recoverable catalysts is an area of active research, and functionalized pyridines can be anchored to magnetic nanoparticles to create recyclable catalytic systems. rsc.org The versatility of this compound as a precursor makes it a valuable starting material for the design and synthesis of such advanced catalytic materials.
Spectroscopic Characterization and Advanced Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of 3,5-Dibromo-4-(trimethylsilyl)pyridine, offering precise information about the hydrogen, carbon, and silicon environments within the molecule.
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. It should feature two distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the methyl protons of the trimethylsilyl (B98337) group.
The protons at the C2 and C6 positions of the pyridine ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single singlet in the aromatic region of the spectrum. For comparison, the analogous protons in 3,5-dibromopyridine (B18299) appear at approximately 8.61 ppm. chemicalbook.com The introduction of the electron-donating trimethylsilyl group at the C4 position would likely cause a slight upfield shift for these protons.
The nine protons of the trimethylsilyl (TMS) group are also chemically equivalent and will present as a sharp, intense singlet. Typically, the chemical shift for TMS protons is near 0 ppm when used as a reference standard; however, when covalently bonded to an aromatic ring, the signal shifts slightly downfield, generally appearing in the range of 0.2-0.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2, H-6 (Pyridine ring) | ~8.5-8.6 | Singlet (s) | 2H |
| -Si(CH₃)₃ (Trimethylsilyl group) | ~0.3-0.4 | Singlet (s) | 9H |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, four distinct signals are anticipated.
Pyridine Carbons: Due to symmetry, the C2 and C6 carbons will be equivalent, as will the C3 and C5 carbons. The C4 carbon, directly attached to the silicon atom, will show a separate signal. The signals for C3 and C5, being bonded to bromine, are expected to appear at a relatively upfield position for aromatic carbons due to the heavy atom effect. The C2 and C6 signals will be further downfield, and the C4 signal's position will be influenced by the silyl (B83357) substituent.
Trimethylsilyl Carbons: The three methyl carbons of the trimethylsilyl group are equivalent and will produce a single signal at a very upfield position, typically around 0 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-6 | ~150-155 |
| C-4 | ~140-145 |
| C-3, C-5 | ~125-130 |
| -Si(CH₃)₃ | ~0-2 |
²⁹Si NMR spectroscopy is a powerful tool for directly observing the silicon nucleus. Although it is a less sensitive nucleus than ¹H, it provides valuable structural information. huji.ac.il For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of silicon is sensitive to its electronic environment. For trimethylsilyl groups attached to an aromatic ring, the ²⁹Si chemical shift typically appears in the range of -5 to -15 ppm relative to the TMS standard. rsc.orgnih.gov The presence of the electron-withdrawing bromine atoms on the pyridine ring may influence the precise chemical shift.
While the one-dimensional NMR spectra of this molecule are relatively straightforward, two-dimensional (2D) NMR techniques would provide definitive confirmation of the structural assignments. rsc.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, confirming the absence of proton-proton couplings, as both the aromatic and silyl protons are isolated singlets.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a clear correlation between the proton signal at ~0.3-0.4 ppm and the carbon signal at ~0-2 ppm, confirming the Si-(CH₃)₃ assignment. It would also link the aromatic proton signal (~8.5-8.6 ppm) to its directly attached carbon signal (C2/C6, ~150-155 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons and is particularly useful for connecting different parts of a molecule. rsc.orgresearchgate.net An HMBC spectrum would be expected to show a correlation from the silyl protons (~0.3-0.4 ppm) to the C4 carbon of the pyridine ring, providing unequivocal evidence for the attachment of the TMS group at this position. Correlations might also be observed from the aromatic H2/H6 protons to the C3/C5 and C4 carbons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry is essential for determining the precise molecular weight and elemental formula of this compound. The calculated molecular formula is C₈H₁₁Br₂NSi. chemicalbook.com
The most critical feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a characteristic cluster of three peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. youtube.com
HRMS allows for the measurement of the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This enables the unambiguous determination of the elemental composition.
Table 3: Predicted HRMS Data for the Molecular Ion of this compound
| Ion | Isotopic Composition | Calculated Exact Mass (m/z) | Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₈H₁₁⁷⁹Br₂NSi | 306.9027 | ~1 |
| [M+2]⁺ | C₈H₁₁⁷⁹Br⁸¹BrNSi | 308.9007 | ~2 |
| [M+4]⁺ | C₈H₁₁⁸¹Br₂NSi | 310.8986 | ~1 |
Common fragmentation patterns in the mass spectrum would likely involve the loss of a methyl group (-CH₃) from the trimethylsilyl moiety, leading to a strong [M-15]⁺ peak, which would also exhibit the characteristic 1:2:1 isotopic pattern.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Pyridine Ring Vibrations: The spectrum will be dominated by vibrations of the pyridine ring. These include C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C and C=N ring stretching vibrations typically found in the 1400-1600 cm⁻¹ region. aps.org Ring breathing modes, which are often strong in Raman spectra, are also expected. semi.ac.cn
Trimethylsilyl Group Vibrations: The TMS group has several characteristic vibrations. A strong symmetric deformation (umbrella mode) is typically observed around 1250 cm⁻¹. The Si-C stretching vibrations usually appear in the 600-800 cm⁻¹ range.
C-Br Vibrations: The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium / Strong |
| Aliphatic C-H Stretch (in -CH₃) | 2900-3000 | Strong / Strong |
| Pyridine Ring C=C, C=N Stretch | 1400-1600 | Strong / Strong |
| -CH₃ Symmetric Deformation (in TMS) | ~1250 | Strong / Medium |
| Si-C Stretch | 600-800 | Strong / Strong |
| C-Br Stretch | 500-650 | Medium / Strong |
Absence of Publicly Available Crystallographic Data for this compound
A comprehensive search of academic literature and crystallographic databases did not yield any specific X-ray crystallography data for the solid-state structural determination of this compound. While structural information for related compounds, such as 3,5-Dibromo-4-methylpyridine (B1300354), is available, direct experimental data on the crystal structure of the trimethylsilyl derivative could not be located in the public domain.
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.
The lack of published crystallographic data for this compound means that a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions, cannot be provided at this time. Such an analysis would require experimental determination through single-crystal X-ray diffraction.
Theoretical and Computational Investigations of 3,5 Dibromo 4 Trimethylsilyl Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT has become a standard method for investigating the electronic properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. niscpr.res.in Such studies on 3,5-Dibromo-4-(trimethylsilyl)pyridine and its analogues allow for a detailed exploration of its structural and electronic characteristics.
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, calculations performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, would predict the equilibrium geometry by minimizing the energy of the system. ias.ac.inuctm.edu
The pyridine (B92270) ring is expected to be planar, with bond lengths and angles consistent with other substituted pyridine derivatives. nih.gov The C-Br bond lengths are predicted to be around 1.89-1.91 Å, and the C-Si bond length is expected to be approximately 1.87 Å. The introduction of the bulky trimethylsilyl (B98337) group at the C4 position and bromine atoms at C3 and C5 may cause minor distortions in the pyridine ring's bond angles from the ideal 120° due to steric strain and electronic effects.
Conformational analysis primarily concerns the rotation of the trimethylsilyl group around the C4-Si bond. A potential energy surface scan, varying the dihedral angle between the pyridine ring and one of the Si-C methyl bonds, would likely show a very low rotational barrier. This indicates that at room temperature, the trimethylsilyl group is in virtually free rotation, and there are no significantly preferred, locked conformations.
Table 1: Predicted Geometrical Parameters for this compound Note: These are estimated values based on DFT studies of analogous compounds like 3,5-dibromopyridine (B18299) and silylated aromatics.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | 1.89 - 1.91 Å |
| C-Si Bond Length | ~1.87 Å |
| C-N-C Bond Angle | ~117° |
| C-C-Br Bond Angle | ~121° |
| Pyridine Ring | Planar |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. niscpr.res.in The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. ias.ac.in
For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the pyridine ring and the bromine atoms. The LUMO is predicted to be a π*-antibonding orbital, also located on the heterocyclic ring. The bromine atoms, with their electron-withdrawing inductive effect, and the trimethylsilyl group, with its σ-donating and potential (p-d)π interaction capabilities, will modulate the energies of these orbitals. Compared to unsubstituted pyridine, the bromine atoms are expected to lower the energy of both the HOMO and LUMO, while the trimethylsilyl group may slightly raise the HOMO energy. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative estimates based on DFT calculations of similarly substituted pyridine derivatives.
| Orbital/Parameter | Predicted Energy (eV) | Character |
|---|---|---|
| HOMO | -6.5 to -7.0 | π-orbital on pyridine ring and Br atoms |
| LUMO | -0.5 to -1.0 | π*-orbital on pyridine ring |
| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 | Indicator of high kinetic stability |
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. nih.gov This is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and coordination to Lewis acids. The regions around the bromine atoms are more complex. While halogens are electronegative, they can exhibit a region of positive electrostatic potential on their outermost surface, known as a "sigma-hole," making them potential halogen bond donors. The hydrogen atoms of the pyridine ring and the methyl groups of the trimethylsilyl substituent will exhibit positive potential (colored blue), indicating they are electron-deficient. These surfaces are crucial for understanding non-covalent interactions and the initial stages of chemical reactions. mdpi.com
Computational Modeling of Reaction Mechanisms and Transition States
DFT calculations are not limited to static molecules; they are extensively used to model the entire course of a chemical reaction. researchgate.netnih.gov This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them, allowing for the elucidation of reaction pathways and the origins of selectivity.
For this compound, a common and important reaction is the palladium-catalyzed cross-coupling, such as the Suzuki or Sonogashira reaction. rsc.orgmdpi.com Computational modeling can map the energy profile of the entire catalytic cycle for such a reaction.
The key steps in a Suzuki coupling, for instance, are:
Oxidative Addition: The C-Br bond of the pyridine adds to a Pd(0) catalyst, forming a Pd(II) intermediate. DFT can calculate the activation energy for this step, which is often rate-determining.
Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
A critical question for this compound is its regioselectivity in reactions like mono-substitution cross-coupling. researchgate.net The two bromine atoms at positions C3 and C5 are chemically non-equivalent due to the influence of the adjacent trimethylsilyl group and their different proximity to the ring nitrogen.
Computational modeling can predict which bromine is more likely to react by comparing the activation energies for the oxidative addition at the C3-Br bond versus the C5-Br bond. nih.govnih.gov Several factors would be considered in such a model:
Steric Hindrance: The bulky trimethylsilyl group at C4 sterically encumbers both adjacent positions. This hindrance would raise the energy of the transition state for oxidative addition at both C3 and C5 compared to an unhindered position. The precise geometry of the transition state would determine if one site is more hindered than the other.
Electronic Effects: The electron density at C3 and C5, influenced by the combined effects of the electronegative nitrogen, the inductive and hyperconjugative effects of the silyl (B83357) group, and the inductive/resonance effects of the bromine atoms, will impact the ease of oxidative addition. DFT can quantify these electronic differences.
By calculating and comparing the energy barriers for reaction at C3 and C5, a prediction of the major product can be made. researchgate.netacs.org It is highly probable that steric effects from the large trimethylsilyl group would be a dominant factor in governing the regiochemical outcome of the reaction.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like this compound, where experimental data may be scarce, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are particularly valuable. These calculations are typically performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
NMR Spectroscopy Prediction:
The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a key application of computational chemistry. researchgate.net The chemical shifts are highly sensitive to the electronic environment of the nuclei. For this compound, DFT calculations can elucidate the influence of the bromine and trimethylsilyl substituents on the electron density distribution within the pyridine ring.
¹H NMR: The protons on the pyridine ring are expected to show distinct chemical shifts due to the anisotropic effects of the substituents.
¹³C NMR: The carbon atoms of the pyridine ring and the trimethylsilyl group will have their chemical shifts significantly affected by the electronegative bromine atoms and the electropositive silicon atom.
²⁹Si NMR: The chemical shift of the silicon atom is a sensitive probe of its local environment. researchgate.net DFT calculations can predict this value, providing a characteristic signature for the silyl group in this specific molecular context. researchgate.net
A hypothetical table of predicted NMR chemical shifts for this compound, based on DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory), is presented below.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (pyridine ring) | 8.5 - 9.0 |
| C (pyridine ring, C-Br) | 120 - 125 |
| C (pyridine ring, C-Si) | 155 - 160 |
| C (pyridine ring, C-H) | 148 - 152 |
| C (trimethylsilyl, CH₃) | -1 to -5 |
| Si (trimethylsilyl) | -5 to -15 |
IR Spectroscopy Prediction:
Pyridine ring vibrations (C-C and C-N stretching).
C-H stretching and bending modes of the pyridine ring.
Vibrations associated with the C-Br bonds.
Characteristic modes of the trimethylsilyl group, including Si-C stretching and CH₃ rocking and deformation vibrations.
UV-Vis Spectroscopy Prediction:
Time-dependent DFT (TD-DFT) calculations are employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. The electronic spectrum of pyridine and its derivatives is characterized by π → π* and n → π* transitions. researchgate.netresearchgate.net The substituents on the pyridine ring in this compound will modulate the energies of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted pyridine. The calculations can help in assigning the nature of these electronic transitions.
Advanced Computational Methodologies Applied to Organosilicon-Pyridine Chemistry
The study of organosilicon-pyridine chemistry benefits from a range of advanced computational methodologies that go beyond standard DFT calculations. numberanalytics.com These methods provide deeper insights into reaction mechanisms, molecular dynamics, and the properties of complex systems.
Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations:
For larger systems or when studying the dynamics of molecules in a solvent, Molecular Mechanics (MM) force fields can be employed. numberanalytics.com For reactions involving bond breaking and formation, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used. numberanalytics.com In this method, the reactive center (e.g., the silicon-pyridine moiety) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules) is described by a more computationally efficient molecular mechanics force field. This allows for the study of reaction pathways and activation barriers in a more realistic environment.
Ab Initio Methods:
While DFT is widely used, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results, especially for systems where electron correlation is critical. These methods are computationally more demanding but can serve as benchmarks for DFT calculations.
Computational Investigation of Reaction Mechanisms:
Advanced computational methods are crucial for elucidating the mechanisms of reactions involving organosilicon-pyridine compounds. For instance, they can be used to study:
The mechanism of silylation of pyridines.
The reactivity of silylated pyridines in further chemical transformations.
The role of catalysts in these reactions.
By mapping the potential energy surface, locating transition states, and calculating reaction energetics, computational chemistry provides a detailed picture of the reaction process at the molecular level. These theoretical investigations are invaluable for designing new synthetic routes and optimizing reaction conditions in the field of organosilicon chemistry. soci.org
Future Perspectives and Emerging Research Directions for 3,5 Dibromo 4 Trimethylsilyl Pyridine
Development of More Sustainable and Green Synthetic Routes
The future synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine will likely shift towards more environmentally friendly and sustainable methods, aligning with the principles of green chemistry. rsc.org Current multi-step syntheses often rely on harsh reagents and generate significant waste. Emerging research will focus on developing greener protocols that offer high atom economy, reduce energy consumption, and utilize less hazardous materials.
Key areas for development include:
Catalytic C-H Silylation: Direct C-H silylation of 3,5-dibromopyridine (B18299) would be a highly atom-economical route, eliminating the need for pre-functionalization steps that often involve organometallic reagents.
Alternative Brominating Agents: Moving away from molecular bromine towards safer and more selective N-bromosuccinimide (NBS) or hydrogen bromide/hydrogen peroxide systems could significantly improve the safety and environmental profile of the synthesis. google.com
Solvent Minimization: The exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents could reduce the environmental impact associated with volatile organic compounds.
Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or high-pressure Q-tube reactors could accelerate reaction times and lower energy consumption compared to conventional heating methods. nih.gov
A comparative table of potential synthetic approaches is presented below.
| Feature | Conventional Synthesis | Potential Green Route |
| Starting Material | Pre-functionalized Pyridines | 3,5-Dibromopyridine |
| Key Transformation | Lithiation followed by silylation | Direct C-H Silylation |
| Brominating Agent | Molecular Bromine | N-Bromosuccinimide (NBS) / HBr-H₂O₂ google.com |
| Solvents | Anhydrous THF, Hexane | Bio-based solvents, Ionic Liquids, or solvent-free |
| Energy Input | Conventional heating/cooling | Microwave irradiation, High-pressure systems nih.gov |
| Waste Profile | High, includes organometallic waste | Low, higher atom economy |
Exploration of Novel and Unprecedented Reactivity Patterns
The unique electronic and steric environment of this compound opens avenues for exploring novel reactivity. The interplay between the electron-withdrawing bromine atoms, the sterically demanding trimethylsilyl (B98337) group, and the pyridine (B92270) nitrogen can lead to unprecedented chemical transformations. Future research could investigate:
Selective Functionalization: Developing methodologies for the selective functionalization of one bromine atom over the other, potentially through catalyst control or directed ortho-metalation, would significantly enhance its synthetic utility.
Silyl (B83357) Group Migrations: Investigating the potential for thermally or catalytically induced migration of the trimethylsilyl group to other positions on the pyridine ring could provide access to novel isomers that are otherwise difficult to synthesize.
Ring Transformations: Under specific conditions, highly functionalized pyridines can undergo ring-opening or ring-expansion reactions. Exploring the behavior of this compound under high-energy conditions (e.g., photolysis, thermolysis) could lead to the discovery of new heterocyclic scaffolds.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. uc.pt Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and facile scalability. soci.orgokayama-u.ac.jp
Potential applications in this area include:
In-situ Generation of Reactive Intermediates: Reactions involving unstable intermediates, such as lithiated pyridines, can be performed more safely and efficiently in microreactors, where the intermediates are generated and consumed in a continuous stream. nih.gov
High-Throughput Experimentation: Automated flow platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, temperatures) for cross-coupling reactions involving the dibromo-scaffold, accelerating the discovery of optimal synthetic protocols.
| Parameter | Batch Processing | Flow Chemistry |
| Heat & Mass Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with hazardous reagents | Enhanced, small reaction volumes, better control |
| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" by running longer or in parallel |
| Reproducibility | Can be variable | High, precise control over parameters |
| Reaction Time | Often long | Significantly reduced |
Design of Highly Functionalized Derivatives for Specific Applications in Materials Science
The this compound scaffold is an ideal platform for designing highly functionalized molecules for materials science. The bromine and silyl groups serve as orthogonal handles for introducing a wide array of functionalities to tailor the electronic and optical properties of the resulting materials. evitachem.com
Future research could focus on synthesizing derivatives for:
Organic Electronics: By replacing the bromine atoms with conjugated aryl or heteroaryl groups via cross-coupling reactions, novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) can be developed. The pyridine core is a common structural unit in such materials. gla.ac.uk
Sensors: Functionalization with specific recognition motifs could lead to the development of chemosensors for detecting metal ions or environmentally important analytes. The pyridine nitrogen can act as a binding site, and the electronic properties of the system can be modulated by the substituents.
Metal-Organic Frameworks (MOFs): Conversion of the bromine or silyl groups into carboxylic acids or other linking groups could produce novel organic linkers for the synthesis of MOFs with tailored pore sizes and functionalities for applications in gas storage and catalysis.
Synergistic Approaches Combining Experimental and Computational Research
The synergy between experimental synthesis and computational chemistry is a powerful tool for accelerating discovery. Computational studies can provide deep insights into the properties and reactivity of this compound, guiding experimental efforts and reducing trial-and-error.
Future synergistic approaches may include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for various transformations, predict transition state energies, and explain observed regioselectivity in substitution reactions.
Prediction of Material Properties: Computational techniques can predict the electronic properties (e.g., HOMO/LUMO levels), absorption/emission spectra, and charge transport characteristics of novel derivatives before they are synthesized, allowing for the rational design of materials with desired characteristics.
Virtual Screening: Molecular docking and dynamics simulations can be employed to assess the potential of derivatives as inhibitors for biological targets like kinases, providing a computational pre-screening step in drug discovery programs. nih.gov
Potential as a Precursor in Diverse Heterocyclic Transformations
Beyond simple functionalization, this compound is a valuable precursor for constructing more complex, fused heterocyclic systems. The strategically placed reactive sites allow for a variety of annulation strategies to build polycyclic aromatic structures, which are prevalent in pharmaceuticals and functional materials.
Emerging research directions include:
Sequential Cross-Coupling Reactions: The differential reactivity of the bromine and silyl groups can be exploited to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents at the 3, 4, and 5 positions.
Intramolecular Cyclization Cascades: Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused ring systems such as indolizines, quinoliziniums, or other nitrogen-containing polycycles.
Synthesis of Natural Product Analogues: The substituted pyridine core is a key feature in many natural products. This building block could be used to shorten synthetic routes to complex molecules or to create novel analogues with potentially enhanced biological activity. acs.org
The table below summarizes the potential of the reactive sites for various transformations.
| Reactive Site | Transformation Type | Reagents/Catalysts | Resulting Structure |
| C3/C5-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C (Aryl) bond formation |
| C3/C5-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C (Alkynyl) bond formation |
| C3/C5-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N bond formation |
| C4-SiMe₃ | Proto-desilylation | Acid (e.g., TFA) | C-H bond (removal of silyl group) |
| C4-SiMe₃ | Hiyama Coupling | Organohalide, Pd catalyst | C-C bond formation |
| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine-N-oxide formation |
| Pyridine Nitrogen | N-Alkylation | Alkyl halide | Pyridinium salt formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
